molecular formula C7H9ClN2O B6203514 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 412327-38-9

5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6203514
CAS RN: 412327-38-9
M. Wt: 172.6
InChI Key:
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Description

5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .

Mechanism of Action

While the specific mechanism of action for 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

While specific safety and hazards information for 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde was not found in the search results, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves and eyewear .

Future Directions

Pyrazoles, including 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that research and development in this area will continue to be a focus in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-chloro-1-ethyl-3-methyl-1H-pyrazole with an appropriate aldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-chloro-1-ethyl-3-methyl-1H-pyrazole", "Aldehyde" ], "Reaction": [ "To a solution of 5-chloro-1-ethyl-3-methyl-1H-pyrazole in a suitable solvent, add the aldehyde and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, isolate the product by standard workup procedures." ] }

CAS RN

412327-38-9

Product Name

5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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